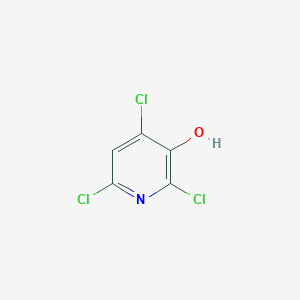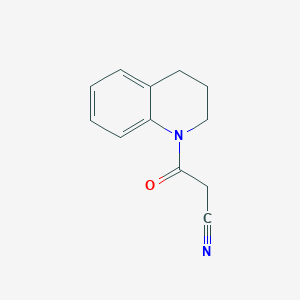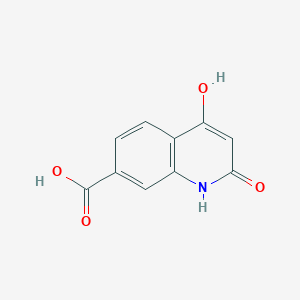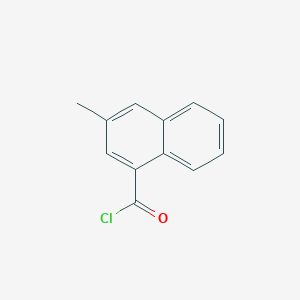
2,4,6-Trichloropyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trichloropyridin-3-ol is a chlorinated derivative of pyridine, a heterocyclic aromatic organic compound. It is known for its significant role in various chemical reactions and applications, particularly in the fields of chemistry, biology, and industry. The compound is characterized by the presence of three chlorine atoms attached to the pyridine ring, which imparts unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloropyridin-3-ol typically involves the chlorination of pyridine derivatives. One common method includes the reaction of pyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the pyridine ring.
Industrial Production Methods
Industrial production of this compound often employs similar chlorination techniques but on a larger scale. The process involves the use of specialized reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
2,4,6-Trichloropyridin-3-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated pyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions to achieve selective oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and dechlorinated pyridine derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2,4,6-Trichloropyridin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of 2,4,6-Trichloropyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit acetylcholinesterase, resulting in the accumulation of acetylcholine and subsequent neurotoxic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,4,6-Trichloropyrimidine: Another chlorinated heterocyclic compound with similar structural features but different reactivity and applications.
2,4-Dichloropyridine: Lacks one chlorine atom compared to 2,4,6-Trichloropyridin-3-ol, resulting in different chemical properties and reactivity.
3,5,6-Trichloro-2-pyridinol: A metabolite of chlorpyrifos with distinct biological activities and applications.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its role as an intermediate in the synthesis of complex molecules make it a valuable compound in both research and industrial settings.
特性
CAS番号 |
58498-59-2 |
|---|---|
分子式 |
C5H2Cl3NO |
分子量 |
198.43 g/mol |
IUPAC名 |
2,4,6-trichloropyridin-3-ol |
InChI |
InChI=1S/C5H2Cl3NO/c6-2-1-3(7)9-5(8)4(2)10/h1,10H |
InChIキー |
DDABQOFKVFCCJC-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(N=C1Cl)Cl)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11899128.png)

![2-(5-Methyl-1H-imidazol-4-yl)-1H-imidazo[4,5-c]pyridine](/img/structure/B11899144.png)





![7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11899181.png)





